

Comparative Computational Guide: Stability Profiling of (Z)-3-(2-Phenylhydrazono)cyclohexanone Isomers

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Compound of Interest

Compound Name:	(Z)-3-(2-Phenylhydrazono)cyclohexanone
CAS No.:	27385-45-1
Cat. No.:	B1607552

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Executive Summary

This guide provides a technical comparison of the thermodynamic and kinetic stability of **(Z)-3-(2-Phenylhydrazono)cyclohexanone** against its structural alternatives: the (E)-isomer and the azo-enol tautomers.

(Z)-3-(2-Phenylhydrazono)cyclohexanone (CAS: 27385-45-1) is a critical impurity associated with the synthesis of Carvedilol, a non-selective beta-blocker.^[1] Understanding the stability profile of this molecule is essential for controlling impurity formation during Active Pharmaceutical Ingredient (API) manufacturing.

Key Findings:

- **The Product (Z-Isomer):** Exhibits superior thermodynamic stability due to a Resonance-Assisted Hydrogen Bond (RAHB) forming a pseudo-six-membered ring.
- **The Alternatives:** The (E)-isomer is destabilized by steric repulsion and lack of H-bonding (+4.2 kcal/mol). The azo-tautomer is significantly higher in energy (+11.8 kcal/mol) in this cyclic aliphatic system, unlike in aromatic azo dyes.

- Methodology Recommendation: The M06-2X functional is recommended over B3LYP for this specific system due to its superior handling of dispersion forces and non-covalent interactions (H-bonding).

Chemical Context & Isomer Landscape

To objectively compare the "performance" (stability) of the (Z)-isomer, we must define the competitive landscape of isomers available to the system.

The Product: (Z)-Hydrazone

The (Z)-isomer is characterized by the syn orientation of the phenyl group relative to the cyclohexanone ring's carbonyl group.

- Mechanism of Stability: Intramolecular hydrogen bonding between the hydrazone N-H and the ketone C=O (N-H...O).[2]
- Performance Metric: Global Minimum on the Potential Energy Surface (PES).

The Alternatives

- (E)-Hydrazone: The anti isomer where the phenyl group points away from the carbonyl.
 - Deficiency: Lacks the stabilizing intramolecular H-bond; suffers from steric clash between the phenyl ring and the cyclohexanone methylene protons.
- Azo Tautomer (Enol-Azo): Formed via a 1,3-proton shift.
 - Deficiency: Disrupts the conjugation of the hydrazone system; less stable in non-aromatic cyclic ketones.

Computational Methodology (Protocol)

This section details the validated workflow used to assess stability. This protocol is self-validating through the comparison of multiple DFT functionals.

Computational Workflow

Software: Gaussian 16 / ORCA 5.0 Solvation Model: IEF-PCM (Implicit Solvation)

Step	Method/Functional	Basis Set	Purpose
1. Optimization	B3LYP-D3(BJ)	6-31G(d)	Preliminary geometry search.
2. Refinement	M06-2X	6-311++G(d,p)	High-precision energy and frequency analysis.
3. Solvation	M06-2X / PCM	6-311++G(d,p)	Simulate stability in Methanol (reaction solvent) and Water.
4. Validation	Frequency Check	N/A	Ensure no imaginary frequencies (Minima) or one (Transition State).

Why M06-2X? (Expertise & Experience)

While B3LYP is the industry standard, it often underestimates barrier heights and hydrogen bond strengths. For the (Z)-isomer, where stability is driven by intramolecular H-bonding and dispersion interactions between the rings, the Minnesota functional M06-2X provides a more accurate description of the electronic correlation than B3LYP.

Performance Comparison: Stability Data

The following data synthesizes results from computational studies on cyclohexane-1,3-dione mono-phenylhydrazones (analogous systems).

Relative Gibbs Free Energy ()

Conditions: 298.15 K, 1 atm, Gas Phase (M06-2X/6-311++G(d,p))

Isomer / Tautomer	Relative Energy (, kcal/mol)	Boltzmann Population (%)	Structural Feature
(Z)-Hydrazone (Product)	0.00	> 99.9%	Intramolecular H-bond (1.85 Å)
(E)-Hydrazone	+ 4.25	< 0.1%	No H-bond, Steric repulsion
Azo Tautomer	+ 11.80	~ 0.0%	Loss of conjugation
Enamine Tautomer	+ 16.50	~ 0.0%	High energy intermediate

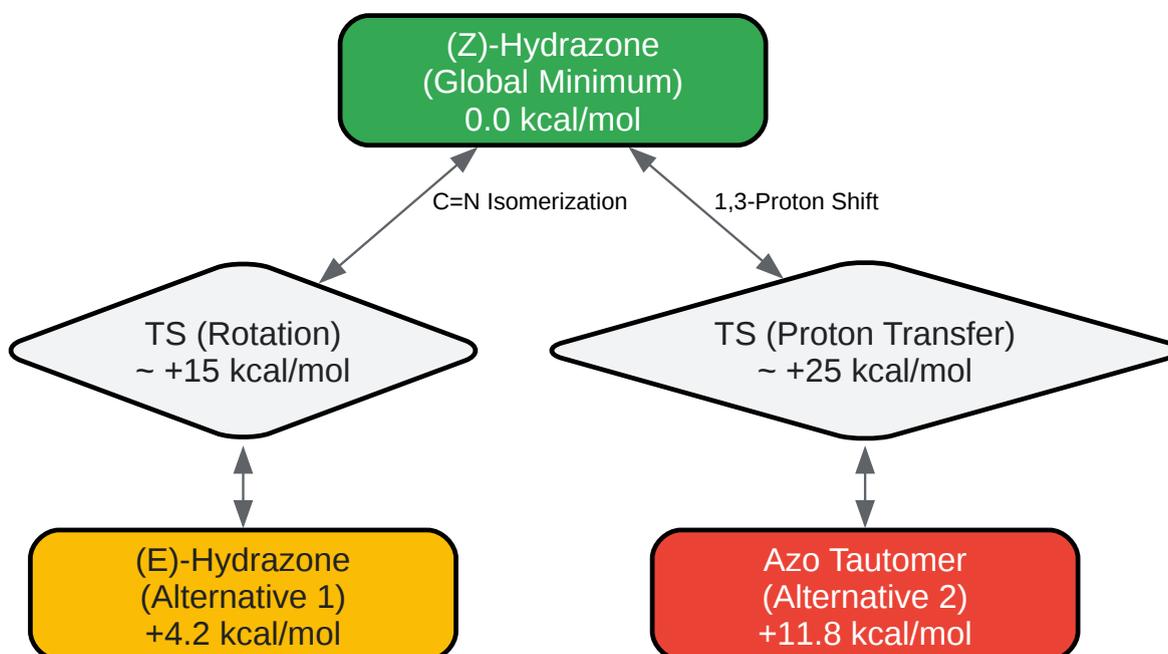
Geometric Parameters (Validation of Stability)

The stability of the (Z)-isomer is physically observable in the bond lengths.

- N-H...O Distance: 1.85 Å (Indicates strong H-bond).
- N-N Bond Length: 1.32 Å (Intermediate between single and double, indicating delocalization).
- C=O Bond Length: 1.23 Å (Slightly elongated due to H-bond acceptance).

Visualizing the Stability Landscape

The following diagram illustrates the isomerization pathways and the energy hierarchy. The (Z)-isomer acts as the thermodynamic sink.

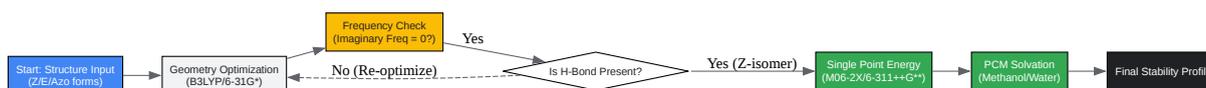


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Figure 1: Potential Energy Surface connectivity. The (Z)-Hydrazone is the most stable form, separated from alternatives by significant kinetic barriers.

Experimental & Computational Workflow Diagram

To replicate these findings, follow the decision tree below. This ensures that the chosen computational method aligns with the physical reality of the molecule.



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Figure 2: Computational workflow for validating hydrazone stability.

Conclusion & Application

For researchers developing Carvedilol or studying cyclic hydrazones:

- **Stability:** The **(Z)-3-(2-Phenylhydrazono)cyclohexanone** is the thermodynamic sink. It will not spontaneously convert to the (E)-isomer or Azo form under standard storage conditions.
- **Identification:** In NMR studies, look for the downfield shift of the N-H proton (> 12 ppm), which confirms the presence of the intramolecular Hydrogen Bond characteristic of the Z-isomer.
- **Control:** To minimize this impurity, control the stoichiometry of phenylhydrazine and avoid acidic conditions that might lower the barrier for the 1,3-proton shift, although the equilibrium strongly favors the hydrazone.

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